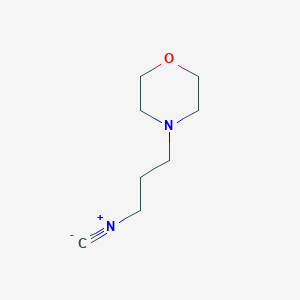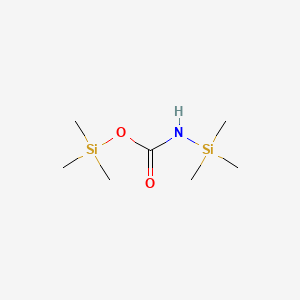
N,O-双(三甲基硅烷基)氨基甲酸酯
描述
Trimethylsilyl trimethylsilylcarbamate, also known as N,O-Bis(trimethylsilyl)carbamate, is a compound with the linear formula (CH3)3SiNHCO2Si(CH3)3 . It is an extremely suitable reagent for the silylation of alcohols, phenols, and carboxylic acids . The only by-products are CO2 and NH3 .
Synthesis Analysis
Trimethylsilyl trimethylsilylcarbamate can be synthesized using a trimethylsilylating reagent . This process involves substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds . This way, trimethylsiloxy groups are formed on the molecule .Molecular Structure Analysis
The molecular formula of Trimethylsilyl trimethylsilylcarbamate is CHNOSi . Its average mass is 277.583 Da and its monoisotopic mass is 277.134949 Da .Chemical Reactions Analysis
Trimethylsilyl trimethylsilylcarbamate is used in the silylation of alcohols, phenols, and carboxylic acids . The reagent N,O-bis(trimethylsilyl)trifluoroacetamide (also called BSTFA) is regularly used for this reaction .Physical And Chemical Properties Analysis
Trimethylsilyl trimethylsilylcarbamate has a density of 0.9±0.1 g/cm3 . Its boiling point is 244.3±23.0 °C at 760 mmHg . The vapour pressure is 0.0±0.5 mmHg at 25°C . The enthalpy of vaporization is 48.1±3.0 kJ/mol . The flash point is 101.6±22.6 °C . The index of refraction is 1.427 .科学研究应用
醇和酚的硅烷化
N,O-双(三甲基硅烷基)氨基甲酸酯是醇和酚硅烷化的极佳试剂 . 硅烷化是一个将分子中的氢原子替换为硅烷基的过程。该过程在有机化学中常用於在化学反应过程中保护反应性官能团。
胺的硅氧基羰基化
该化合物也用于胺的硅氧基羰基化 . 硅氧基羰基化是一个将硅氧基羰基引入分子的过程。该过程通常用于合成复杂的有机化合物。
酰基异氰酸酯的合成
N,O-双(三甲基硅烷基)氨基甲酸酯可用于从羧酸酰氯合成酰基异氰酸酯 . 酰基异氰酸酯是有机化合物合成中很有用的中间体。
有机结构单元
该化合物通常用作合成更复杂有机化合物的有机结构单元 . 有机结构单元是简单有机化合物,可用于构建更复杂的结构。
研发
N,O-双(三甲基硅烷基)氨基甲酸酯在研发实验室中用于合成新化合物和开发新的合成方法 .
工业应用
作用机制
Target of Action
N,O-Bis(trimethylsilyl)carbamate, also known as trimethylsilyl N-trimethylsilylcarbamate or Trimethylsilyl trimethylsilylcarbamate, primarily targets alcohols, phenols, and carboxylic acids . It acts as a reagent for the silylation of these compounds .
Mode of Action
N,O-Bis(trimethylsilyl)carbamate interacts with its targets through a process known as silylation . This process involves the replacement of a hydrogen atom in the target molecule with a silyl group, which is a silicon atom bonded to three methyl groups . This interaction results in the formation of silyl ethers or silyl esters, depending on the nature of the target molecule .
Biochemical Pathways
The silylation process mediated by N,O-Bis(trimethylsilyl)carbamate affects various biochemical pathways. For instance, it can lead to the silyloxycarbonylation of amines . This reaction results in the formation of carbamates, which are organic compounds that play a crucial role in various biological processes . Additionally, N,O-Bis(trimethylsilyl)carbamate can facilitate the formation of acylisocyanates from carboxylic acid chlorides .
Result of Action
The molecular and cellular effects of N,O-Bis(trimethylsilyl)carbamate’s action primarily involve the modification of target molecules through silylation . This can alter the properties of the target molecules, potentially affecting their reactivity, stability, and interactions with other molecules .
Action Environment
The action, efficacy, and stability of N,O-Bis(trimethylsilyl)carbamate can be influenced by various environmental factors. For instance, the presence of other reagents, the pH, temperature, and solvent used can all impact the efficiency and outcome of the silylation process . Therefore, careful control of these factors is essential when using N,O-Bis(trimethylsilyl)carbamate in chemical reactions .
属性
IUPAC Name |
trimethylsilyl N-trimethylsilylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H19NO2Si2/c1-11(2,3)8-7(9)10-12(4,5)6/h1-6H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIJAZGPLFOQJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)NC(=O)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H19NO2Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60188838 | |
| Record name | Trimethylsilyl trimethylsilylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60188838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35342-88-2 | |
| Record name | Trimethylsilyl N-trimethylsilylcarbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35342-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethylsilyl trimethylsilylcarbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035342882 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimethylsilyl trimethylsilylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60188838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethylsilyl trimethylsilylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.732 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main applications of N,O-Bis(trimethylsilyl)carbamate in organic synthesis?
A1: N,O-Bis(trimethylsilyl)carbamate, often abbreviated as N,O-bis(TMS)carbamate, has proven useful for introducing protecting groups and modifying organic molecules. Specifically, research shows its effectiveness in:
- O-Methyl oxime formation: N,O-bis(TMS)-N-methoxy-carbamate reacts with ketones to produce the corresponding O-methyl oximes, often as a mixture of syn and anti isomers. [] This reaction is applicable even with α-haloketones without unwanted halogen substitution. []
- Imine synthesis: N,O-bis(TMS)-N-methyl-carbamate reacts with oxo compounds to yield the corresponding imines, although yields can be moderate in certain cases. []
- Siloxycarbonylation of amines: N,O-bis(TMS)carbamate can be used to introduce siloxycarbonyl protecting groups to amines. []
- Acyl isocyanate synthesis: This reagent has been explored in the synthesis of acyl isocyanates. []
- Preparation of O-silylurethanes: N,O-bis(TMS)carbamate and its O-trimethylsilyl counterpart offer new routes to synthesize O-silylurethanes. []
Q2: How does the structure of the oxo compound influence the reaction with N,O-bis(trimethylsilyl)carbamate?
A2: The structure of the oxo compound plays a role in the reaction outcome with N,O-bis(TMS)carbamate:
- Presence of hydroxyl groups: If the oxo compound contains a hydroxyl group, both oxime formation and O-silylation occur concurrently. []
- α-Haloketones: These substrates react without undergoing undesired halogen substitution. []
- Ferrocenylated oxo derivatives: These compounds react similarly to other oxo compounds, yielding the expected products. []
Q3: What are the advantages of using N,O-Bis(trimethylsilyl)carbamate compared to other reagents with similar applications?
A3: While a direct comparison requires further research and depends on the specific application, some potential advantages based on available data include:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




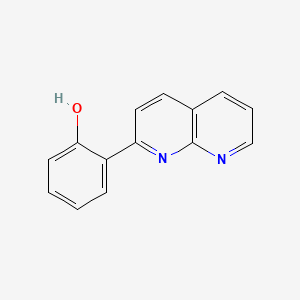
![4-[5-(Methylsulfonyl)-2,3-dihydro-1H-indol-1-yl]-4-oxobutanoic acid](/img/structure/B1586850.png)
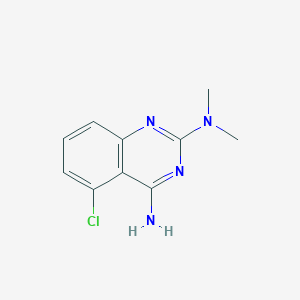
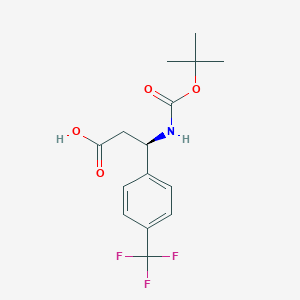
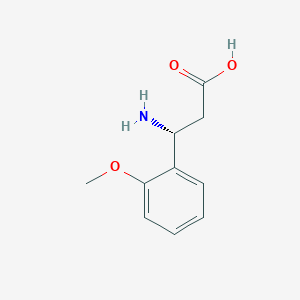
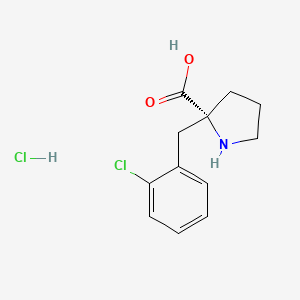
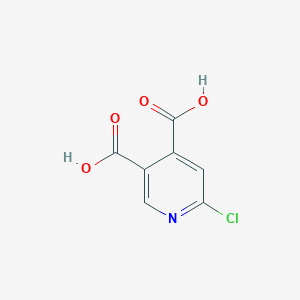
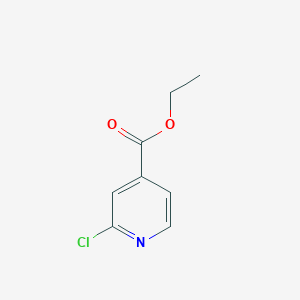
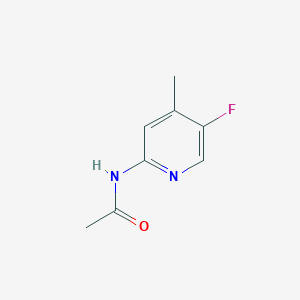

![1-[(Aminooxy)methyl]-2-methoxybenzene hydrochloride](/img/structure/B1586865.png)

